3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide is a heterocyclic compound that features an imidazole ring with a thiol group and an amino-oxopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a thiourea compound, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or water at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the imidazole ring can coordinate with metal ions, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Imidazole-2-thiol: Shares the imidazole-thiol structure but lacks the amino-oxopropyl substituent.
1-(3-Amino-3-oxopropyl)imidazole: Similar structure but without the thiol group.
Uniqueness: 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide is unique due to the presence of both the thiol and amino-oxopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and interactions that are not possible with simpler imidazole derivatives.
Properties
Molecular Formula |
C6H9N3OS |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide |
InChI |
InChI=1S/C6H9N3OS/c7-5(10)1-3-9-4-2-8-6(9)11/h2,4H,1,3H2,(H2,7,10)(H,8,11) |
InChI Key |
RTDBCGWSPVIUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=S)N1)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.